4-Aminophenol

Description

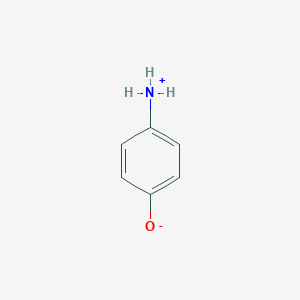

4-aminophenol is an amino phenol (one of the three possible isomers) which has the single amino substituent located para to the phenolic -OH group. It has a role as a metabolite and an allergen.

This compound is a natural product found in Camellia oleifera with data available.

This compound is an amphoteric molecule and a reducing agent. Aminophenols are intermediates in the synthesis of dyes and can thus be found in numerous cosmetics products, particularly hair dyes. This compound is considered a minor nephrotoxic metabolite of phenacetin and acetaminophen (paracetamol) in man. This compound can undergo autoxidations and metal-catalyzed and enzymatic oxidations in man to produce reactive oxygen species. (A7848) (L1882)

Structure

3D Structure

Properties

IUPAC Name |

4-aminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIKAWJENQZMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25668-00-2, Array | |

| Record name | p-Aminophenol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024499 | |

| Record name | 4-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-aminophenol appears as white or reddish-yellow crystals or light brown powder. Turns violet when exposed to light. (NTP, 1992), Dry Powder, White or reddish-yellow crystals or light-brown powder that turns violet when exposed to light; [CAMEO], Solid | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

543 °F at 760 mmHg (Decomposes) (NTP, 1992), 284 °C at 760 mm Hg, decomposes; 167 °C at 8.0 mm Hg; 150 °C at 3.0 mm Hg; 130.2 °C at 0.3 mm Hg, BP: Can be sublimed at 0.3 mm Hg and 110 °C without decomposition ... forms salts with acids and bases ... Deteriorates under the influence of air and light ... Commercial product usually pink ... MP of commercial product 186 °C, 187.5 °C | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

195 °C (383 °F) - closed cup | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Solubility in water: 0.39% at 0 °C; 0.65% at 24 °C; 0.80% at 30 °C; in ethyl methyl ketone: 9.3% at 58.5 °C; in absolute ethanol: 4.5% at 0 °C; practically insoluble in benzene and chloroform, Slightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide., Very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkalies, In water, 1.6X10+3 mg/L at 20 °C, 16.0 mg/mL | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

4-Aminophenol crystals exist in two forms. The alpha form (from alcohol, water, or ethyl acetate) is the more stable and has an orthorhombic pyramidal structure, density 1.290 g/cu cm /alpha-4-Aminophenol/ | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00004 [mmHg], 4.0X10-5 mm Hg at 25 °C | |

| Record name | 4-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic plates from water, White plates from water, Colorless crystals, White or reddish yellow crystals turn violet on exposure to light | |

CAS No. |

123-30-8 | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Aminophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-aminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P8FRP05V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

367 to 369 °F (NTP, 1992), 367-369 °F, 187.5 °C, 187.50 °C. @ 760.00 mm Hg | |

| Record name | P-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Aminophenol chemical structure and properties

An In-Depth Technical Guide to 4-Aminophenol

Introduction

This compound (IUPAC name: 4-hydroxyaniline), also known as para-aminophenol or p-aminophenol, is an organic compound with the formula H₂NC₆H₄OH.[1] It is an aromatic compound containing both an amino (-NH₂) and a hydroxyl (-OH) functional group attached to a benzene ring in the para position.[2] This bifunctional nature imparts unique chemical properties, making it a versatile and crucial intermediate in various industrial applications.[2][3]

Typically available as a white or light-brown crystalline powder, this compound is known to darken upon exposure to air and light.[4][5] Its primary industrial significance lies in its role as the final intermediate in the synthesis of paracetamol (acetaminophen), one of the world's most widely used analgesic and antipyretic drugs.[1][4] Beyond pharmaceuticals, it is a key component in the manufacture of dyes, photographic developers, and as a corrosion inhibitor and antioxidant.[4][6][7] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, applications, and relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Nomenclature

This compound is one of three possible isomers of aminophenol, the others being 2-aminophenol (ortho) and 3-aminophenol (meta).[1] The para-substitution pattern, with the amino and hydroxyl groups positioned opposite each other on the benzene ring, leads to significant resonance stabilization and distinctive electronic properties.[2]

-

Molecular Formula : C₆H₇NO[5]

-

IUPAC Name : this compound[5]

-

Synonyms : p-Aminophenol, 4-hydroxyaniline, Rodinal, Paranol[5][8]

-

CAS Registry Number : 123-30-8[2]

-

InChIKey : PLIKAWJENQZMHA-UHFFFAOYSA-N[1]

The molecule features sp² hybridized carbon atoms in the benzene ring with bond angles of approximately 120°.[2] The C-N bond length is 1.41 Å, and the C-O bond length is 1.36 Å, indicating partial double bond character due to resonance.[2] Its solid state is characterized by extensive intermolecular hydrogen bonding networks between the amino and hydroxyl groups of adjacent molecules.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is a crystalline solid that is moderately soluble in water and alcohols but generally insoluble in non-polar solvents like benzene and chloroform.[3][6]

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 109.13 g/mol | [5] |

| Appearance | White to reddish-yellow or light brown crystalline powder | [4][5] |

| Melting Point | 187.5 °C | [2][4] |

| Boiling Point | 284 °C (decomposes) | [2][4] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 195 °C (closed cup) | [1][5] |

| pKₐ (amino group) | 5.48 | [1][2] |

| pKₐ (phenolic group) | 10.30 | [1][2] |

Table 2: Solubility Data

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | 1.5 | 25 | [2] |

| Hot Water | Recrystallizable | - | [1] |

| Ethanol | 4.5 | - | [2] |

| Diethyl Ether | 1.2 | - | [2] |

| Acetone | 12 | - | [2] |

| Ethyl Acetate | 15 | - | [2] |

| Acetonitrile | 23 | - | [2] |

| Dimethylsulfoxide (DMSO) | Very soluble | - | [5] |

| Toluene | 0.8 | - | [2] |

| Benzene | Insoluble | - | [6] |

| Chloroform | Insoluble | - | [6] |

Synthesis and Manufacturing

This compound is produced industrially through several synthetic routes, primarily starting from either phenol or nitrobenzene.

-

From Phenol : This process involves the nitration of phenol to yield a mixture of ortho- and para-nitrophenol, followed by the separation of the p-isomer and its subsequent reduction with iron in an acidic medium.[1]

-

From Nitrobenzene : A prominent method involves the catalytic hydrogenation of nitrobenzene to form phenylhydroxylamine, which then undergoes a spontaneous acid-catalyzed rearrangement (the Bamberger rearrangement) to yield this compound.[1] An alternative is the electrolytic reduction of nitrobenzene to phenylhydroxylamine.[1]

-

From 4-Nitrophenol : 4-nitrophenol can be selectively reduced to this compound using various methods, including hydrogenation over a Raney-Nickel catalyst or reduction with tin(II) chloride.[1]

Caption: Key industrial synthesis routes to this compound.

Chemical Reactivity

The bifunctional nature of this compound allows for a range of chemical reactions at both the amino and hydroxyl groups. The reactivity can be tuned by adjusting reaction conditions, such as pH.[9]

-

Amino Group Reactions : The amino group is nucleophilic and undergoes typical reactions of aromatic amines, such as acylation, diazotization, and alkylation.[2] In neutral or slightly acidic conditions, the amino group is generally more reactive than the hydroxyl group.[9] A key industrial reaction is the acylation with acetic anhydride to produce paracetamol.[1]

-

Hydroxyl Group Reactions : The phenolic hydroxyl group can undergo O-alkylation, esterification, and etherification (e.g., Williamson ether synthesis).[2] In strongly basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion, which is a potent nucleophile.[9]

-

Oxidation : this compound is readily oxidized, especially in basic solutions, upon exposure to air.[1][6] This oxidation leads to the formation of quinone-imine structures and causes the compound to darken in color.[2]

Caption: Acylation of this compound to synthesize paracetamol.

Applications in Research and Drug Development

This compound is a cornerstone intermediate in the pharmaceutical industry.[10]

-

Paracetamol (Acetaminophen) Synthesis : Its most prominent application is as the direct precursor to paracetamol. The acetylation of this compound is a high-yield reaction that forms the basis of global paracetamol production.[1]

-

Other Pharmaceuticals : It serves as a building block for various other drugs, including the antimalarial amodiaquine, the anti-inflammatory mesalazine, and other analgesic and antipyretic agents like parapropamol.[1]

-

Oncology Drug Development : Recent applications have emerged in oncology. This compound is a key precursor in the multi-step synthesis of Cabozantinib, a tyrosine kinase inhibitor used to treat renal and hepatocellular carcinomas. Its versatile structure allows for chemical modifications to develop diverse oncology drugs, including inhibitors of oncogenic proteins and immunomodulatory agents.

-

Drug Delivery Systems : Researchers are exploring this compound-based compounds for use in advanced drug delivery systems, such as nanoparticles and polymer carriers, to enhance drug stability and targeted delivery.

Caption: Role of this compound as a precursor in drug synthesis.

Experimental Protocols

Protocol 1: Synthesis of Paracetamol from this compound

This protocol describes the laboratory-scale acetylation of this compound.[11]

Materials:

-

This compound (3.0 g)

-

Acetic anhydride (4.0 mL)

-

Deionized water

-

100 mL round-bottom flask, hot plate, beakers, Büchner funnel, filter flask

Procedure:

-

Set up a water bath on a hot plate and heat to approximately 85 °C.

-

Weigh 3.0 g of this compound and add it to the 100 mL round-bottom flask.

-

Add 10.0 mL of deionized water to the flask and stir to suspend the solid.

-

In a fume hood, carefully add 4.0 mL of acetic anhydride to the suspension.

-

Heat the reaction mixture in the water bath for 10-15 minutes, stirring occasionally until the solid dissolves.

-

After the reaction is complete, remove the flask from the water bath and allow it to cool to room temperature.

-

Further cool the flask in an ice-water bath for 10-15 minutes to induce crystallization of the crude paracetamol.

-

Collect the crude product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.[11]

-

Purify the crude product by recrystallization: transfer the solid to a beaker, add a minimal amount of hot deionized water (approx. 10 mL per 1 g of crude product) and heat until it dissolves completely.[11]

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to recrystallize.

-

Collect the purified crystals by suction filtration, wash with cold deionized water, and dry.[11]

Protocol 2: Purification by Acid-Base Extraction

This protocol is used to separate this compound (a basic impurity) from a neutral organic compound dissolved in an organic solvent.[12]

Materials:

-

Crude reaction mixture in an organic solvent (e.g., dichloromethane, DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Separatory funnel

Procedure:

-

Dissolve the crude mixture in a suitable volume of organic solvent (e.g., DCM) and transfer it to a separatory funnel.

-

Add an equal volume of 1 M HCl to the funnel.

-

Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.

-

Allow the layers to separate. The protonated this compound salt will partition into the upper aqueous layer, while the neutral organic compound remains in the lower organic (DCM) layer.[12]

-

Drain the lower organic layer into a clean flask.

-

To ensure complete removal, return the organic layer to the separatory funnel and repeat the acidic wash (steps 2-5).

-

Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

-

Drain the purified organic layer and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The desired neutral compound can be recovered by evaporating the solvent.

Caption: Workflow for removing this compound impurity.

Protocol 3: Analysis of this compound Impurity in Paracetamol

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, often regulated as a critical impurity in paracetamol drug products.[13]

Materials & Equipment:

-

HPLC system with UV detector

-

Paracetamol sample

-

This compound reference standard

-

Mobile Phase: Sodium 1-butanesulfonate in a mixture of water, methanol, and formic acid (e.g., 15:85:0.4 v/v/v).

-

Volumetric flasks, pipettes

Procedure:

-

Mobile Phase Preparation : Prepare the mobile phase as described and degas before use.

-

Standard Solution : Accurately weigh a quantity of this compound reference standard to prepare a stock solution. Dilute as necessary to create working standards at known concentrations (e.g., corresponding to the specification limit, such as 50 ppm relative to the paracetamol concentration).

-

Sample Solution : Accurately weigh a sample of the paracetamol drug product equivalent to 400 mg of paracetamol and dissolve it in a 50 mL volumetric flask with the mobile phase to achieve a concentration of 8 mg/mL.[13]

-

Chromatographic Conditions :

-

Analysis : Inject the standard and sample solutions into the HPLC system.

-

Quantification : Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the peak area of the standard of known concentration.

Safety and Toxicology

This compound is classified as harmful and poses significant health and environmental risks. It is crucial to handle the compound with appropriate safety precautions in a laboratory or industrial setting.

Table 3: Toxicological and Safety Data

| Parameter | Value / Information | Reference |

| Acute Oral Toxicity | LD₅₀: 375-671 mg/kg (rat) | [4][14] |

| Acute Dermal Toxicity | LD₅₀: >8000 mg/kg (rabbit) | [14] |

| Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled. H341: Suspected of causing genetic defects. H410: Very toxic to aquatic life with long lasting effects. | [15][16] |

| Health Effects | Can cause skin, eye, and respiratory irritation.[7] May induce methemoglobinemia, hemolytic anemia, and renal damage.[4] | |

| Handling Precautions | Use in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and suitable protective clothing. Avoid breathing dust.[15] | |

| Storage | Store in a tightly closed container in a cool, well-ventilated place, protected from air and light.[5][15][17] |

Conclusion

This compound is an organic compound of immense industrial importance, primarily driven by its role as a key precursor in the pharmaceutical and dye industries. Its unique structure, containing both an amino and a hydroxyl group, provides a versatile platform for chemical synthesis, most notably for the production of paracetamol. While its utility is vast, its hazardous nature necessitates careful handling and adherence to strict safety protocols. A thorough understanding of its chemical properties, reactivity, and analytical methods is essential for researchers, scientists, and drug development professionals working with this pivotal chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 123-30-8 [chemicalbook.com]

- 7. This compound: Applications and Toxicology_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. benchchem.com [benchchem.com]

- 13. 4.2.9. This compound Level [bio-protocol.org]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. lobachemie.com [lobachemie.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. This compound | 123-30-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

4-Aminophenol: A Comprehensive Technical Guide for Researchers

CAS Number: 123-30-8

This technical guide provides an in-depth overview of 4-Aminophenol (p-Aminophenol), a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety data, experimental protocols, and biological significance.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₇NO, is a white or light brown crystalline solid. It is characterized by the presence of both an amino group and a hydroxyl group attached to a benzene ring in the para position. This dual functionality makes it a valuable intermediate in various chemical syntheses. The compound is moderately soluble in alcohol and hot water and can be recrystallized from hot water.[1] It is, however, insoluble in non-polar solvents such as benzene and chloroform.[2][3] this compound is sensitive to air and light, and its color may darken upon exposure.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 123-30-8 | [5][6][7][8][9][10][11] |

| Molecular Formula | C₆H₇NO | [6][7][12] |

| Molecular Weight | 109.13 g/mol | [6][9] |

| Appearance | White to light brown crystalline solid | [2] |

| Melting Point | 185 - 189 °C (365 - 372 °F) | [5][9] |

| Boiling Point | 284 °C (decomposes) | |

| Solubility | Moderately soluble in alcohols and hot water; insoluble in benzene and chloroform. | [1][2][3] |

| pKa (amino group) | 5.48 | [1] |

| pKa (phenol group) | 10.30 | [1] |

Safety Data Sheet Summary

This compound is a hazardous substance and requires careful handling. It is harmful if swallowed or inhaled and is suspected of causing genetic defects.[5][13][14] It is also very toxic to aquatic life with long-lasting effects.[5][13]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

Table 3: Toxicity Data

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 375 mg/kg | [5][7] |

| LD50 | Mouse | Oral | 401 mg/kg | [7] |

| LD50 | Rabbit | Dermal | > 10,000 mg/kg | [5] |

| LC50 | Rat | Inhalation | > 5.91 mg/m³ (1 h) | [15] |

Handling and Storage

When handling this compound, personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[6][16] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16][17] Avoid breathing dust and contact with skin and eyes.[5][14] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[7][16]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[5] A heavy water stream should not be used. Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Experimental Protocols

Synthesis of Paracetamol (Acetaminophen) from this compound

A common application of this compound in a laboratory setting is the synthesis of paracetamol. The following protocol is a representative example.

Objective: To synthesize paracetamol by acetylating the amine group of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Ethyl acetate

-

Pyridine (catalyst)

-

Deionized water

-

Glass boiling tube or round bottom flask

-

Magnetic stirrer and stir bar

-

Heating plate

-

Separating funnel

-

TLC plates (silica gel)

-

Developing chamber

-

UV lamp

Procedure:

-

In a glass boiling tube, dissolve 200 mg (1.8 mmol) of this compound in 2.0 mL of ethyl acetate. Add a magnetic stirrer bar.[5]

-

Place the tube on a stirrer plate and begin slow stirring.

-

Add 4 drops of pyridine to the mixture using a Pasteur pipette.[5]

-

Add 1.0 mL of acetic anhydride using a graduated pipette.[5]

-

Allow the reaction to stir for 30 minutes at room temperature.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Prepare a mobile phase of ethyl acetate and petroleum ether (2:1 v/v).

-

Spot the starting material (this compound), the reaction mixture, and a co-spot on a silica TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to this compound has disappeared.[5]

-

-

Upon completion, add 30 mL of saturated brine to the reaction mixture in a separating funnel and shake vigorously.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product (4-acetamidophenyl acetate).

-

For the synthesis of paracetamol, the intermediate ester is then hydrolyzed.

Assay of this compound in Paracetamol Formulations

This protocol outlines a method for the quantitative analysis of this compound, a primary degradation product of paracetamol.

Objective: To determine the concentration of this compound in a paracetamol sample using spectrophotometry.

Principle: this compound reacts with alkaline sodium nitroprusside to form a colored derivative that can be measured spectrophotometrically.[18]

Materials and Reagents:

-

Paracetamol sample

-

This compound standard

-

Sodium nitroprusside solution

-

Alkaline solution (e.g., sodium hydroxide)

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration. From this, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Sample Preparation: Accurately weigh a portion of the paracetamol sample and dissolve it in a suitable solvent.

-

Reaction: To a set volume of each standard solution and the sample solution, add the alkaline sodium nitroprusside reagent.

-

Measurement: After a specified time for color development, measure the absorbance of each solution at the wavelength of maximum absorption (around 710 nm).[18]

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve.

-

Quantification: Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Signaling and Metabolic Pathways

While this compound itself is not a signaling molecule in the classical sense, its metabolism and toxicological effects involve key cellular pathways. Furthermore, its metabolite, AM404, formed in the brain, has been shown to interact with important signaling systems.

Toxicological Pathway

The nephrotoxicity of this compound is a significant concern. The mechanism involves its metabolic activation to reactive intermediates that disrupt cellular function.

Caption: Toxicological pathway of this compound leading to cell death.

Studies have shown that this compound can lead to a rapid depletion of cellular glutathione (GSH), a key antioxidant.[13] This is followed by the inhibition of mitochondrial respiration and a decrease in cellular ATP levels, ultimately leading to cell death.[13]

Metabolic Pathway and Formation of AM404

In the context of paracetamol (acetaminophen) metabolism, a small fraction is deacetylated to form this compound.[19] In the brain, this this compound can be conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[19]

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of this compound Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. pure.aber.ac.uk [pure.aber.ac.uk]

- 6. Gluon's lab: this compound via hydrolysis of paracetamol [agedspoonchemistry.blogspot.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Studies on the mechanism of this compound-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: Applications and Toxicology_Chemicalbook [chemicalbook.com]

- 15. The Metabolic Pathway of this compound in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. A sensitive and rapid assay for this compound in paracetamol drug and tablet formulation, by flow injection analysis with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Paracetamol - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of 4-Aminophenol from 4-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-aminophenol from 4-nitrophenol, a critical transformation in the production of various pharmaceuticals, dyes, and other industrial chemicals. The primary focus is on the catalytic reduction of 4-nitrophenol, a widely adopted, efficient, and environmentally conscious method.

Introduction

This compound (4-AP) is a vital intermediate in the chemical and pharmaceutical industries, most notably as a precursor to paracetamol (acetaminophen). The conversion of 4-nitrophenol (4-NP) to this compound is a key step in its synthesis. While historical methods involved the use of iron-acid reduction, modern approaches favor catalytic hydrogenation for its cleaner reaction profile and higher efficiency. This guide details the prevalent catalytic reduction methods, experimental protocols, and comparative data to aid researchers in the selection and optimization of this important chemical synthesis.

Catalytic Reduction of 4-Nitrophenol

The most common and extensively studied method for the synthesis of this compound from 4-nitrophenol is catalytic reduction. This process typically involves a catalyst, often based on metal nanoparticles, and a reducing agent, with sodium borohydride (NaBH₄) being a frequent choice in laboratory-scale syntheses. The reaction proceeds via the reduction of the nitro group (-NO₂) on the phenol ring to an amino group (-NH₂).

The general reaction is as follows:

4-Nitrophenol + Reducing Agent (e.g., NaBH₄) --(Catalyst)--> this compound

The progress of this reaction is conveniently monitored by UV-Vis spectroscopy. 4-Nitrophenol in an aqueous solution exhibits a characteristic absorption peak around 317 nm. Upon the addition of a reducing agent like NaBH₄, 4-nitrophenolate ions are formed, shifting the absorption peak to approximately 400 nm, which imparts a distinct yellow color to the solution.[1][2] As the reaction proceeds and this compound is formed, this peak at 400 nm diminishes, while a new peak corresponding to this compound appears around 300 nm, and the yellow color fades.[3][4][5]

Reaction Mechanism Overview

The catalytic reduction of 4-nitrophenol is believed to follow the Langmuir-Hinshelwood mechanism.[2] In this model, both the 4-nitrophenolate ions and the borohydride ions (from the reducing agent) adsorb onto the surface of the catalyst. The catalyst facilitates the transfer of hydride from the borohydride to the 4-nitrophenolate, leading to the reduction of the nitro group. The this compound product then desorbs from the catalyst surface, making the active sites available for the next reaction cycle.

Experimental Protocols and Data

A variety of catalytic systems have been developed for this transformation, ranging from noble metals to more cost-effective transition metals and their composites. Below are detailed experimental protocols for representative catalytic systems, along with comparative data on their performance.

General Experimental Workflow for Catalytic Reduction

The following diagram illustrates a typical workflow for the laboratory-scale synthesis and monitoring of this compound via catalytic reduction of 4-nitrophenol.

Catalytic Systems and Performance Data

The choice of catalyst is a critical factor influencing the reaction rate, yield, and overall efficiency of the synthesis. The following tables summarize the performance of various catalytic systems reported in the literature.

| Catalyst System | Reducing Agent | 4-Nitrophenol Concentration | Reaction Time | Conversion/Yield | Reference |

| Ag@HPS-1 | NaBH₄ | 3 mM | Not specified | Not specified | [6] |

| Copper Nanoparticles (Cu-NPs) | NaBH₄ | 0.01 M | ~12 min | Not specified | |

| CoFeCN | NaBH₄ | Not specified | Not specified | High | [7] |

| Fe₂O₃-Cu₂O-TiO₂ Nanocomposite | NaBH₄ | Not specified | < 60 s | Not specified | [3] |

| Au@[C₄C₁₆Im]Br | NaBH₄ | 1 x 10⁻⁴ M | Not specified | Not specified | [2] |

| CuFe₅O₈ | NaBH₄ | 0.1 mM | < 9 min | ~100% | [8] |

| Pd/C | Formic Acid | Not specified | 15 min | High | [9] |

| Ag/TiO₂ | NaBH₄ | Not specified | Not specified | Not specified | [4] |

| Al₂O₃–AuNPs | NaBH₄ | Not specified | Not specified | 92% (after 1h) | [10] |

| Copper(II) Complexes | NaBH₄ | Not specified | 60 min | up to 97.5% | [11] |

| UiO-66/btb/MgO | NaBH₄ | Not specified | 3 min | 96% | [5] |

| Pd-NPs/FexOy@SiO₂ | H₂ | Not specified | Not specified | High | [12] |

Detailed Experimental Protocols

1. Synthesis using Copper Nanoparticles (Cu-NPs)

-

Materials: 4-nitrophenol, deionized water, copper nanoparticles (Cu-NPs), sodium borohydride (NaBH₄).

-

Procedure:

-

Prepare a 0.01 M aqueous solution of 4-nitrophenol.

-

In a reaction vessel, mix 40 µL of the 0.01 M 4-nitrophenol solution with 4 mL of deionized water.

-

Add 0.01 g of Cu-NPs to the mixture.

-

To initiate the reaction, add 6 mL of a freshly prepared 0.1 M sodium borohydride solution.

-

Monitor the reaction by observing the color change from yellow to colorless. The progress can be quantitatively tracked using a UV-Vis spectrophotometer.

-

2. Synthesis using Fe₂O₃-Cu₂O-TiO₂ Nanocomposite [3]

-

Materials: 4-nitrophenol, Fe₂O₃-Cu₂O-TiO₂ nanocomposite, sodium borohydride (NaBH₄).

-

Procedure:

-

Prepare an aqueous solution of 4-nitrophenol.

-

Add NaBH₄ to the 4-nitrophenol solution. The solution will turn from light yellow to dark yellow due to the formation of 4-nitrophenolate ions.

-

Introduce the Fe₂O₃-Cu₂O-TiO₂ nanocomposite catalyst to the solution.

-

The reaction is typically complete within 60 seconds at room temperature, indicated by the fading of the yellow color.

-

The magnetic nanocomposite catalyst can be easily recovered from the solution using an external magnet.

-

3. Synthesis using CuFe₅O₈ Catalyst [8]

-

Materials: 4-nitrophenol (0.1 mM), sodium borohydride (60 mM), CuFe₅O₈ catalyst.

-

Procedure:

-

Prepare a 0.1 mM solution of 4-nitrophenol and a 60 mM solution of NaBH₄.

-

In a reaction vessel, mix 3 mL of the 4-nitrophenol solution with 0.5 mL of the fresh NaBH₄ solution.

-

Add 5 mg of the CuFe₅O₈ catalyst particles to the mixture.

-

The reaction progress is monitored by taking aliquots at regular intervals and measuring their absorbance with a UV-Vis spectrophotometer. A decrease in the peak at 400 nm and an increase at 300 nm indicates the conversion to this compound.

-

The reaction is expected to reach near 100% conversion in under 9 minutes.

-

Reaction Pathway and Visualization

The transformation of 4-nitrophenol to this compound is a straightforward reduction of the nitro group. The following diagram, generated using DOT language, illustrates this chemical conversion.

Conclusion

The synthesis of this compound from 4-nitrophenol via catalytic reduction is a well-established and highly efficient method. A diverse range of catalysts, particularly those based on nanoparticles of copper, gold, silver, and palladium, have demonstrated excellent activity. The choice of catalyst and reaction conditions can be tailored to achieve high yields and fast reaction times, often under mild, environmentally friendly conditions. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis of this important chemical intermediate. The ongoing development of novel, reusable, and cost-effective catalysts continues to advance this field, promising even more sustainable and efficient production methods in the future.

References

- 1. Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application [mdpi.com]

- 2. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]

- 3. chemijournal.com [chemijournal.com]

- 4. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 5. deswater.com [deswater.com]

- 6. Catalytic Reduction of 4-Nitrophenol by Ag@HPS-1 Catalyst [bio-protocol.org]

- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 8. mdpi.com [mdpi.com]

- 9. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to this compound and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]

- 10. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Solubility Profile of 4-Aminophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-aminophenol in various organic solvents. The information contained herein is critical for professionals in drug development, chemical synthesis, and materials science, where this compound is a key intermediate. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is a crucial parameter for its application in synthesis, formulation, and purification processes. The following tables summarize the quantitative solubility data of this compound in a range of common organic solvents and water at various temperatures. The data has been compiled from various scientific and technical sources.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetonitrile | 25 | 23[1] |

| Ethyl Acetate | 25 | 15[1] |

| Acetone | 25 | 12[1] |

| Ethanol | 25 | 4.5[1] |

| Diethyl Ether | 25 | 1.2[1] |

| Toluene | 25 | 0.8[1] |

| Benzene | Not Specified | Negligible[1] |

| Chloroform | Not Specified | Negligible[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Very Soluble[1][2] |

Table 2: Solubility of this compound in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 1.1 |

| 10 | 1.283 |

| 20 | 1.575 |

| 25 | 1.5[1] |

| 30 | 1.865 |

| 40 | 2.248 |

| 60 | 3.475 |

| 80 | 7.322 |

| 100 | 27.01 |

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The exact time should be determined by preliminary experiments to ensure equilibrium is reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Continue drying until a constant weight of the residue (this compound) is achieved. This indicates that all the solvent has evaporated.

-

Allow the evaporating dish to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the this compound residue from the total mass of the solution.

-

Express the solubility in grams of this compound per 100 mL of the solvent. If the density of the solvent at the experimental temperature is known, the mass of the solvent can be converted to volume.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

This guide provides essential data and methodologies to support research and development activities involving this compound. The provided solubility data serves as a valuable reference, while the detailed experimental protocol offers a practical framework for in-house solubility studies.

References

A Technical Guide to the Spectroscopic Analysis of 4-Aminophenol

Introduction

4-Aminophenol (p-aminophenol) is a critical aromatic organic compound with the formula C₆H₇NO. It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably as the immediate precursor to paracetamol (acetaminophen). It also finds applications in the manufacturing of dyes, photographic developers, and as a corrosion inhibitor. Given its importance in industrial and pharmaceutical contexts, the precise characterization and quality control of this compound are paramount. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, provide essential tools for its structural elucidation and purity assessment.

This technical guide offers an in-depth overview of the spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development. It presents quantitative data in structured tables, details the experimental protocols for acquiring this data, and provides visual workflows for the analytical processes.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl (-OH), amino (-NH₂), and aromatic ring moieties.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3200-3600 | O-H (Phenol) | Stretching | Strong, Broad |

| 3200-3500 | N-H (Amine) | Stretching | Medium |

| 3000-3100 | C-H (Aromatic) | Stretching | Medium |

| 1600-1700 | C=C (Aromatic Ring) | Stretching | Medium-Strong |

| 1100-1350 | C-N (Aryl Amine) | Stretching | Medium-Strong |

| 1000-1300 | C-O (Aryl Ether/Phenol) | Stretching | Medium-Strong |

Data compiled from multiple sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The para-substitution pattern of this compound results in a distinctive set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectrum

The proton NMR spectrum shows signals for the amine, hydroxyl, and aromatic protons. The data below is for a 400 MHz spectrum recorded in DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.4 | Singlet (broad) | 1H, -OH |

| ~6.5 | Doublet | 2H, Aromatic (H-2, H-6) |

| ~6.4 | Doublet | 2H, Aromatic (H-3, H-5) |

| ~4.4 | Singlet (broad) | 2H, -NH₂ |

Note: The aromatic protons form an AA'BB' system, which often appears as two distinct doublets.

¹³C NMR Spectrum

The carbon NMR spectrum of this compound in DMSO-d₆ shows four distinct signals for the six carbon atoms due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | C-4 (C-OH) |

| ~141 | C-1 (C-NH₂) |

| ~116 | C-3, C-5 |

| ~115 | C-2, C-6 |

Data compiled from multiple sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound exhibits characteristic absorption maxima related to its aromatic system. The position of these maxima can be influenced by the solvent and its pH.

| λmax (nm) | Solvent/Conditions |

| 194 | Acidic mobile phase (pH ≤ 3) |

| 218 | Acidic mobile phase (pH ≤ 3) |

| 272 | Acidic mobile phase (pH ≤ 3) |

| ~236 | Methanol |

Data compiled from multiple sources.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy Protocol

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr).

-

Grind approximately 1-2 mg of the this compound sample with about 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

-

Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Perform tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard pulse sequences.

-

UV-Visible (UV-Vis) Spectroscopy Protocol

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation :

-

Prepare a stock solution of this compound by accurately weighing a small amount and dissolving it in a suitable UV-grade solvent (e.g., methanol, ethanol, or a specific buffer solution) in a volumetric flask.

-

From the stock solution, prepare a dilute solution of a known concentration that will give an absorbance reading within the optimal range of the instrument (typically 0.2 to 0.8).

-

-

Data Acquisition :

-

Fill a quartz cuvette with the solvent to be used as a reference blank and place it in the reference beam path.

-

Fill a second matched quartz cuvette with the prepared sample solution and place it in the sample beam path.

-

Scan a range of wavelengths (e.g., 190-400 nm) to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

Logical Relationships in Spectroscopic Interpretation

The data from these distinct spectroscopic techniques are complementary and are used together for unambiguous structural confirmation.

Caption: Logic flow for the structural confirmation of this compound.

4-Aminophenol Derivatives: A Technical Guide to Synthesis, Applications, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

4-Aminophenol, a versatile organic compound featuring both an amino and a hydroxyl group attached to a benzene ring, serves as a crucial scaffold in the synthesis of a wide array of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry and materials science, leading to the development of prominent drugs and industrial chemicals. This guide provides a comprehensive overview of the synthesis, potential applications, and mechanisms of action of key this compound derivatives, supported by experimental data and protocols.

Core Synthesis Strategies

The reactivity of the amino and hydroxyl groups on the this compound ring allows for various chemical modifications, leading to a diverse library of derivatives. Key synthetic pathways include acetylation and the formation of Schiff bases.

1. Acetylation: The most renowned application of this compound is in the synthesis of N-acetyl-p-aminophenol, commonly known as paracetamol (acetaminophen). This reaction involves the acetylation of the amino group of this compound using acetic anhydride or acetic acid.

2. Schiff Base Formation: The condensation reaction between the amino group of this compound and various aldehydes or ketones yields Schiff bases (imines). This method is widely used to generate derivatives with a broad spectrum of pharmacological activities.

Experimental Protocols

General Synthesis of this compound Schiff Base Derivatives

This protocol is adapted from the synthesis of compounds S-1 to S-5 as described in the literature.

Materials:

-

This compound

-

Substituted aldehydes (e.g., 5-chlorosalicylaldehyde, 4-dimethylaminobenzaldehyde, 3-nitrobenzaldehyde, thiophene-2-carboxaldehyde, cinnamaldehyde)

-

Absolute ethanol

-

Catalytic amount of glacial acetic acid

Procedure:

-

Dissolve an equimolar amount of this compound in absolute ethanol.

-

To this solution, add an equimolar amount of the respective aldehyde.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for a duration determined by thin-layer chromatography (TLC) monitoring until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate (the Schiff base derivative) is collected by filtration.

-

Wash the precipitate with cold ethanol.

-

Recrystallize the crude product from absolute ethanol to obtain the pure compound.

-

Dry the final product in a vacuum desiccator.

-

Characterize the synthesized compounds using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Caption: General synthesis of this compound Schiff base derivatives.

Potential Applications & Mechanisms of Action

Analgesic and Antipyretic Agents